ROS Probe, HPF
Overview
Description
ROS Probe, HPF (Hydroxyphenyl fluorescein) is a cell-permeable, photo-stable hydroxyphenyl-substituted fluorescein compound . It acts as a highly sensitive fluorescent probe for the detection of hydroxyl radical and peroxynitrite . It has stronger specificity and stability than H2DCFDA .
Synthesis Analysis
HPF is one of the reactive oxygen species (ROS) indicators developed by T. Nagano . It offers greater specificity and stability than dichlorodihydrofluorescein diacetate (H2DCFDA, D399) .Chemical Reactions Analysis
HPF shows limited non-selective reactivity and relatively high resistance to light-induced oxidation . It is nonfluorescent until it reacts with the hydroxyl radical or peroxynitrite anion .Physical And Chemical Properties Analysis
HPF is a stable ROS fluorescent probe dye . It exhibits bright green fluorescence (excitation/emission maxima ∼490/515 nm), making it compatible with any instrument that can detect fluorescein .Scientific Research Applications
Reactive Oxygen Species Detection
Hydroxyphenyl fluorescein (HPF) is a fluorescent probe used for detecting intracellular reactive oxidative species (ROS). It specifically detects hydroxyl radicals and peroxynitrite in living cells. This is achieved through a method where cells are treated with HPF and then imaged using a confocal fluorescence microscope, indicating its utility in real-time ROS monitoring (Sugimoto, Miyoshi, & Kawauchi, 2021).
Advancements in Fluorescent Probes
Recent advancements in fluorescent probes for ROS detection have shown that HPF, along with other probes, can reliably detect reactive oxygen species. These probes offer a high degree of selectivity towards specific ROS, providing spatial and temporal information about target biomolecules in in vivo cellular systems (Soh, 2006).
Design and Synthesis of HPF
HPF was designed and synthesized as a novel fluorescence probe to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. This differentiation capability of HPF from other ROS like hydrogen peroxide and superoxide makes it a useful tool in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
ROS Probing in Photodynamic Therapy
In photodynamic therapy, HPF is used to distinguish between Type I and Type II photochemical pathways. This probe is particularly useful in detecting hydroxyl radicals (HO), contributing significantly to understanding the photochemical pathways of various compounds (García-Díaz, Huang, & Hamblin, 2016).
Global Profiling of ROS/RNS
HPF also plays a role in the global profiling of reactive oxygen and nitrogen species (ROS/RNS) in biological systems. It is used in combination with other probes for real-time monitoring of multiple oxidants in cellular systems, which aids in unraveling the complex role of ROS/RNS in redox regulation and signaling (Zielonka et al., 2011).
Evaluation of Probes for OH• Radicals Detection
HPF has been evaluated against other probes for its suitability in detecting OH• radicals. The study showed its effectiveness and stability in measuring OH• radical levels, highlighting its potential for broader applications (Salimi, Yener, & Safari, 2016).
Artifact Considerations in Antibiotic Studies
Research has shown that the increase in HPF signals in antibiotic-exposed bacterial cells is associated with cell size and not necessarily ROS concentration. This indicates the importance of considering artifacts and cell morphology when using HPF in certain studies (Paulander et al., 2014).
Safety And Hazards
Future Directions
Fluorescent probes for the detection of ROS are promising tools to enhance our understanding of the physiological roles of ROS . They provide spatial and temporal information about target biomolecules in in vivo cellular systems . The development of selective probes for specific ROS is expected to have great potential for elucidating unknown physiological mechanisms associated with their target ROS .
properties
IUPAC Name |
3'-hydroxy-6'-(4-hydroxyphenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,27-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOSMYDPUKBGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587912 | |
Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ROS Probe, HPF | |
CAS RN |
359010-69-8 | |
Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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